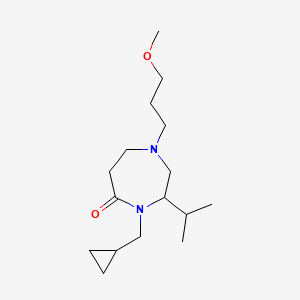
N-ethyl-3-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-phenoxybenzamide (also known as DEET) is a synthetic chemical compound that is widely used as an insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most commonly used insect repellents in the world. DEET is a colorless, oily liquid that has a slightly sweet odor and is soluble in most organic solvents.
Wirkmechanismus
DEET's mechanism of action is not fully understood, but it is believed to work by disrupting the insects' olfactory system. DEET appears to interfere with the insects' ability to detect carbon dioxide and other chemicals that are emitted by humans and other animals.
Biochemical and Physiological Effects
DEET has been shown to have a range of biochemical and physiological effects. Studies have shown that DEET can penetrate the skin and enter the bloodstream, although the levels of DEET in the blood are generally low and do not appear to cause any significant harm.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is a widely used insect repellent that has been extensively studied for its effectiveness and safety. It is a useful tool for researchers who are studying the behavior and physiology of insects, and it is also used in the development of new insect repellents and other insect control products.
However, there are some limitations to the use of DEET in lab experiments. For example, DEET can be toxic to some species of insects, which can make it difficult to use in experiments that involve those species. Additionally, DEET can have variable effects on different species of insects, which can make it difficult to compare results across different studies.
Zukünftige Richtungen
There are many potential directions for future research on DEET and its effects on insects. Some possible areas of focus include:
1. The development of new insect repellents that are more effective and safer than DEET.
2. The study of DEET's effects on different species of insects, including those that are not commonly studied in the laboratory.
3. The investigation of the mechanisms underlying DEET's insect repellent properties, including the identification of the specific receptors that are targeted by DEET.
4. The development of new methods for delivering DEET to insects, such as through the use of nanoparticles or other novel delivery systems.
5. The study of DEET's effects on human health, including its potential to cause skin irritation or other adverse effects.
Conclusion
DEET is a widely used insect repellent that has been extensively studied for its effectiveness and safety. It is a useful tool for researchers who are studying the behavior and physiology of insects, and it is also used in the development of new insect repellents and other insect control products. While there are some limitations to the use of DEET in lab experiments, there are also many potential directions for future research on this important compound.
Synthesemethoden
DEET is synthesized through the reaction of 3-phenoxybenzoyl chloride with ethylamine. The reaction takes place in the presence of a base such as sodium hydroxide, and the resulting product is purified through distillation.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its insect repellent properties. It is effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET works by blocking the receptors that insects use to detect humans and other animals, making it difficult for them to locate their prey.
Eigenschaften
IUPAC Name |
N-ethyl-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-16-15(17)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFFZKKWEBNVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5360380.png)
![4-({2-ethoxy-4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5360381.png)
![methyl 3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5360383.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5360387.png)
![1-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}-3-methylpiperidine](/img/structure/B5360395.png)
![2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol](/img/structure/B5360398.png)
![(1R*,2R*,6S*,7S*)-4-[(1-isonicotinoyl-4-piperidinyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5360408.png)
![ethyl {4-bromo-2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate](/img/structure/B5360413.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5360417.png)

![4-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate](/img/structure/B5360423.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-phenylpiperazine](/img/structure/B5360430.png)
![4-(4-cyclopentylpyrimidin-2-yl)-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5360432.png)